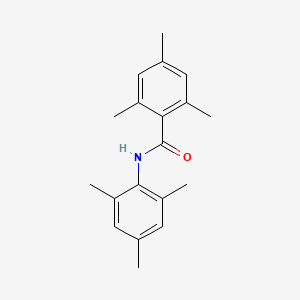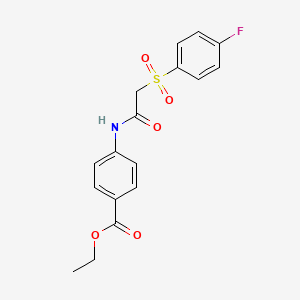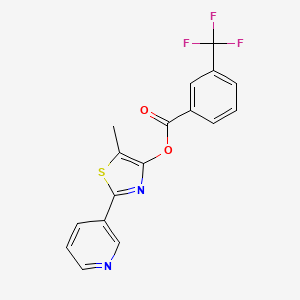
5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 3-(trifluoromethyl)benzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 3-(trifluoromethyl)benzenecarboxylate, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has been found to exhibit potent inhibitory activity against the enzyme Bruton's tyrosine kinase (BTK), which plays a crucial role in the development and progression of several diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Scientific Research Applications
Synthesis and Chemical Properties
5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 3-(trifluoromethyl)benzenecarboxylate, due to its complex chemical structure, has been the subject of various synthetic and chemical property studies. Research has explored its synthesis through reactions involving different nucleophiles and electrophiles, highlighting its potential in forming multifunctional compounds. For example, reactions with mono- and difunctional nucleophiles have led to the formation of acyclic and heterocyclic derivatives, showcasing its versatility in chemical synthesis (Sokolov & Aksinenko, 2010).
Biological Activities
The compound's derivatives have been evaluated for various biological activities. Antimicrobial and antitubercular activities have been prominent areas of study, with some derivatives showing promising results against specific bacterial strains and Mycobacterium tuberculosis (Dave et al., 2007). This points towards its potential application in developing new antimicrobial agents.
Antioxidant and Photocatalytic Applications
Studies have also explored the antioxidant and photocatalytic potentials of compounds related to 5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 3-(trifluoromethyl)benzenecarboxylate. Coordination polymers with pyridinephenyl bifunctional ligands have demonstrated excellent performances in sensing various ions and organic compounds in aqueous solutions, as well as in the degradation of pollutants like methylene blue (Xue et al., 2021).
Material Science and MOF Construction
In material science, the compound's derivatives have been applied in the construction of metal-organic frameworks (MOFs) with enhanced stability and porosity. The strategic modification of ligands and secondary building units in these structures has led to materials with potentially significant applications in gas storage, separation, and catalysis (Sun et al., 2006).
properties
IUPAC Name |
(5-methyl-2-pyridin-3-yl-1,3-thiazol-4-yl) 3-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O2S/c1-10-14(22-15(25-10)12-5-3-7-21-9-12)24-16(23)11-4-2-6-13(8-11)17(18,19)20/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJUSLZHIJYZPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CN=CC=C2)OC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 3-(trifluoromethyl)benzenecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-ethyl 2-((2,6-difluorobenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2879705.png)

![5-amino-N-(2,5-dimethylphenyl)-1-[(2,5-dimethylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2879708.png)
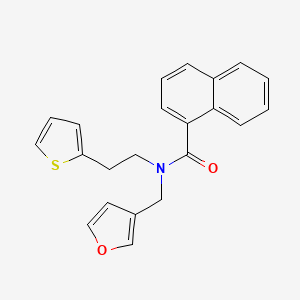

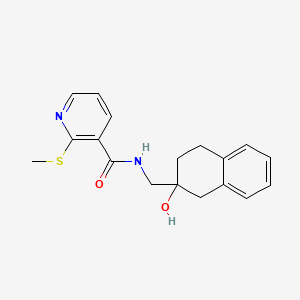
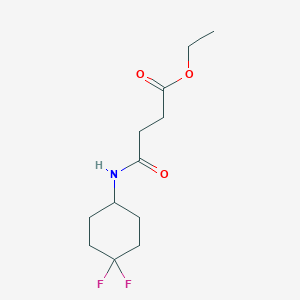
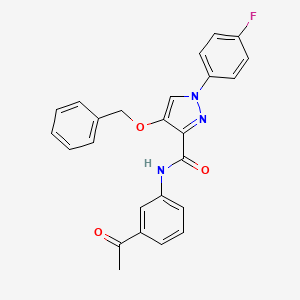
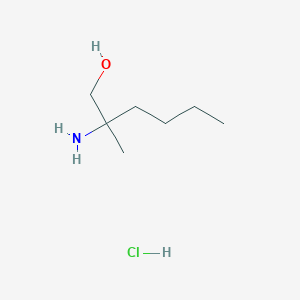
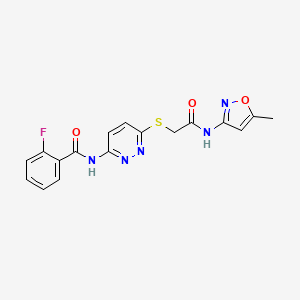
![3-[2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(4-fluorophenyl)propanamide](/img/structure/B2879721.png)
